Ethyl 3-(bromomethyl)phenoxyacetate Ethyl 3-(bromomethyl)phenoxyacetate
Brand Name: Vulcanchem
CAS No.: 74232-79-4
VCID: VC7998004
InChI: InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3
SMILES: CCOC(=O)COC1=CC=CC(=C1)CBr
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

Ethyl 3-(bromomethyl)phenoxyacetate

CAS No.: 74232-79-4

Cat. No.: VC7998004

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(bromomethyl)phenoxyacetate - 74232-79-4

Specification

CAS No. 74232-79-4
Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name ethyl 2-[3-(bromomethyl)phenoxy]acetate
Standard InChI InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3
Standard InChI Key FGQCYQBPCJMPCS-UHFFFAOYSA-N
SMILES CCOC(=O)COC1=CC=CC(=C1)CBr
Canonical SMILES CCOC(=O)COC1=CC=CC(=C1)CBr

Introduction

Synthesis and Preparation Methods

Key Synthetic Routes

The compound is typically synthesized via bromination of ethyl phenoxyacetate derivatives. Common methods include:

MethodReagents/ConditionsYieldReference
Radical BrominationN-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), CCl₄, reflux70–80%
Electrophilic SubstitutionBromine (Br₂), FeBr₃ catalyst, dichloromethane, 0°C to room temperature60–75%

Example Procedure:

  • Bromination: Ethyl phenoxyacetate is treated with NBS in CCl₄ under radical initiation (AIBN) to achieve benzylic bromination .

  • Purification: Flash chromatography (EtOAc/hexane) isolates the product .

Physical and Chemical Properties

Key Properties

PropertyValueReference
Melting Point87–93°C (methyl ester analog; ethyl ester likely similar)
Density~1.444 g/cm³ (predicted for methyl ester; ethyl ester ≈ 1.4 g/cm³)
SolubilitySoluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in water
StabilitySensitive to humidity; store at 0–8°C in anhydrous conditions

Reactivity

The bromomethyl group enables nucleophilic substitution (e.g., with amines, thiols) and reduction (e.g., LiAlH₄ → methyl group) .

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 3-(bromomethyl)phenoxyacetate serves as a precursor for:

  • Anticancer agents: Analogous bromomethyl derivatives show cytotoxicity against cancer cell lines.

  • Antimicrobial agents: Substituted products exhibit activity against Staphylococcus aureus and Escherichia coli .

Material Science

The compound is used in synthesizing functional polymers or covalent inhibitors for enzyme-targeted therapies .

Biological Activity and Mechanisms

Antimicrobial Mechanisms

  • Bacterial inhibition: Disruption of membrane integrity via alkylation .

  • Fungal inhibition: Interference with ergosterol biosynthesis .

Comparative Analysis with Related Compounds

CompoundCASKey DifferenceApplication
Methyl 3-(bromomethyl)phenoxyacetate136645-26-6Methyl ester instead of ethylProdrug synthesis
Ethyl 2-(3-bromomethyl)phenylacetate140215-42-5Direct phenyl linkage (no ether)Agrochemical intermediates
tert-Butyl 2-[3-(bromomethyl)phenoxy]acetate176673-60-2Bulky protecting groupPolymer synthesis

Future Directions

Research opportunities include:

  • Chiral Synthesis: Developing enantiomerically pure derivatives for targeted therapies.

  • Green Chemistry: Optimizing bromination with sustainable catalysts.

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